molecular formula C11H13N3O3 B3933457 3-nitro-4-(1-pyrrolidinyl)benzamide

3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B3933457
M. Wt: 235.24 g/mol
InChI Key: WUWALTBINGROFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-(1-pyrrolidinyl)benzamide, also known as NPB, is a chemical compound used in scientific research for its potential therapeutic properties. NPB has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-nitro-4-(1-pyrrolidinyl)benzamide involves its interaction with various cellular targets, including enzymes and receptors. 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in various cellular processes. 3-nitro-4-(1-pyrrolidinyl)benzamide also interacts with receptors such as the sigma-1 receptor, which is involved in neuroprotection and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects, depending on the target and concentration used. In cancer cells, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neurological disorders, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to improve cognitive function and reduce oxidative stress and inflammation. In inflammation, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments include its potential therapeutic effects and ability to interact with various cellular targets. 3-nitro-4-(1-pyrrolidinyl)benzamide can be used in various concentrations and in different cell lines or animal models, depending on the research question. However, the limitations of using 3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and treatment duration.

Future Directions

For research on 3-nitro-4-(1-pyrrolidinyl)benzamide include its potential therapeutic effects in various diseases, including cancer and neurological disorders. Further studies are needed to determine its optimal dosage and treatment duration, as well as its potential side effects and toxicity. 3-nitro-4-(1-pyrrolidinyl)benzamide can also be used in combination with other drugs or therapies to enhance its therapeutic effects. Moreover, the development of new derivatives of 3-nitro-4-(1-pyrrolidinyl)benzamide may lead to improved efficacy and reduced toxicity.

Scientific Research Applications

3-nitro-4-(1-pyrrolidinyl)benzamide has been studied for its potential therapeutic effects in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological disorders, 3-nitro-4-(1-pyrrolidinyl)benzamide has been studied for its potential neuroprotective effects and ability to improve cognitive function. In inflammation, 3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c12-11(15)8-3-4-9(10(7-8)14(16)17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWALTBINGROFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.